2-(3-bromo-2,4,6-trifluorophenyl)acetic acid
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Overview
Description
2-(3-bromo-2,4,6-trifluorophenyl)acetic acid is an organic compound with the molecular formula C8H4BrF3O2 It is characterized by the presence of a bromine atom and three fluorine atoms attached to a phenyl ring, along with an acetic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-2,4,6-trifluorophenyl)acetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method is the reaction of 3-bromo-2,4,6-trifluorobenzene with chloroacetic acid under basic conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-2,4,6-trifluorophenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetic acids with various functional groups.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Coupling Reactions: Products include biaryl compounds and other coupled derivatives.
Scientific Research Applications
2-(3-bromo-2,4,6-trifluorophenyl)acetic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-2,4,6-trifluorophenyl)acetic acid depends on its interactions with molecular targets. The presence of bromine and fluorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The compound may act by modifying the activity of specific proteins or enzymes, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromo-2,3,6-trifluorophenyl)acetic acid: Similar structure but with different positions of bromine and fluorine atoms.
2,3,6-trifluorophenylacetic acid: Lacks the bromine atom, affecting its reactivity and applications.
1-bromo-2,4,5-trifluorobenzene: Similar aromatic structure but without the acetic acid group.
Uniqueness
2-(3-bromo-2,4,6-trifluorophenyl)acetic acid is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
1805566-35-1 |
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Molecular Formula |
C8H4BrF3O2 |
Molecular Weight |
269 |
Purity |
95 |
Origin of Product |
United States |
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